molecular formula C11H20O7P- B12520217 2-(Dimethoxyphosphoryl)-8-hydroxyoct-3-en-1-yl carbonate CAS No. 820233-35-0

2-(Dimethoxyphosphoryl)-8-hydroxyoct-3-en-1-yl carbonate

Katalognummer: B12520217
CAS-Nummer: 820233-35-0
Molekulargewicht: 295.25 g/mol
InChI-Schlüssel: BDINVRFOJAOFAS-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Dimethoxyphosphoryl)-8-hydroxyoct-3-en-1-yl carbonate is an organic compound with a complex structure that includes both phosphate and carbonate functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethoxyphosphoryl)-8-hydroxyoct-3-en-1-yl carbonate typically involves multiple steps, starting from simpler organic molecules One common synthetic route involves the reaction of a suitable alkene with dimethyl phosphite under controlled conditions to introduce the dimethoxyphosphoryl groupThe reaction conditions often require the use of catalysts such as potassium carbonate and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Dimethoxyphosphoryl)-8-hydroxyoct-3-en-1-yl carbonate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The double bond in the oct-3-en-1-yl chain can be reduced to form a saturated compound.

    Substitution: The dimethoxyphosphoryl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the double bond results in a fully saturated alkane .

Wissenschaftliche Forschungsanwendungen

2-(Dimethoxyphosphoryl)-8-hydroxyoct-3-en-1-yl carbonate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Dimethoxyphosphoryl)-8-hydroxyoct-3-en-1-yl carbonate involves its interaction with specific molecular targets. The dimethoxyphosphoryl group can act as a phosphate mimic, interacting with enzymes and proteins that recognize phosphate groups. This interaction can modulate the activity of these enzymes, leading to various biological effects. Additionally, the carbonate group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Dimethoxyphosphoryl)-8-hydroxyoct-3-en-1-yl carbonate is unique due to the presence of both dimethoxyphosphoryl and carbonate groups in the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts. Its structure also provides opportunities for the development of novel materials and pharmaceuticals with specific properties .

Eigenschaften

CAS-Nummer

820233-35-0

Molekularformel

C11H20O7P-

Molekulargewicht

295.25 g/mol

IUPAC-Name

(2-dimethoxyphosphoryl-8-hydroxyoct-3-enyl) carbonate

InChI

InChI=1S/C11H21O7P/c1-16-19(15,17-2)10(9-18-11(13)14)7-5-3-4-6-8-12/h5,7,10,12H,3-4,6,8-9H2,1-2H3,(H,13,14)/p-1

InChI-Schlüssel

BDINVRFOJAOFAS-UHFFFAOYSA-M

Kanonische SMILES

COP(=O)(C(COC(=O)[O-])C=CCCCCO)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.